REACTION_CXSMILES
|
Br[CH:2]([CH3:18])[C:3]([C:5]1[CH:6]=[C:7]([CH2:13][C:14]([O:16]C)=[O:15])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4].CC(C)=O.[ClH:23].O>C(Cl)Cl>[Cl:23][CH:2]([CH3:18])[C:3]([C:5]1[CH:6]=[C:7]([CH2:13][C:14]([OH:16])=[O:15])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)=[O:4]
|
Name
|
methyl ester
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C=1C=C(C(=CC1)OC)CC(=O)OC)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture sonicated until solution
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
At the end of 6 hours the volatile components of the reaction mixture were removed under reduced pressure
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to give an oil/water mixture which
|
Type
|
EXTRACTION
|
Details
|
The organic/aqueous mixture was then extracted with 150 mL of saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was then removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatile components removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C=1C=C(C(=CC1)OC)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |